![molecular formula C14H18N2O3 B6642549 N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6642549.png)
N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide, also known as eticlopride, is a potent and selective dopamine D2 receptor antagonist. It has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes.
Mechanism of Action
Eticlopride acts as a competitive antagonist at dopamine D2 receptors, blocking the binding of dopamine and preventing its downstream signaling. This leads to a decrease in dopamine activity in the brain, which can have various effects depending on the specific brain region and the physiological context.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a variety of biochemical and physiological effects, including reducing the rewarding effects of drugs of abuse, decreasing locomotor activity, and altering social behavior. It has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, and to affect gene expression in the brain.
Advantages and Limitations for Lab Experiments
Eticlopride has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential off-target effects and its dependence on the specific experimental paradigm and animal model used.
Future Directions
There are several future directions for research with N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide, including investigating its effects on other neurotransmitter systems, exploring its potential therapeutic uses in various psychiatric and neurological disorders, and developing new compounds with improved selectivity and efficacy. Additionally, further studies are needed to better understand the mechanisms underlying the effects of N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide and to identify potential biomarkers for its clinical use.
Synthesis Methods
Eticlopride can be synthesized using a multistep process involving the reaction of 2-ethoxyphenylhydrazine with 1,3-dichloroacetone to form 2-ethoxyphenyl-3-chloromethyl-5-chloro-2,6-dihydropyridazin-3-one. The resulting compound is then treated with sodium hydroxide and methyl iodide to yield the final product, N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide.
Scientific Research Applications
Eticlopride has been extensively used in scientific research to investigate the role of dopamine in various physiological and pathological processes, including addiction, schizophrenia, Parkinson's disease, and depression. It has also been used to study the effects of drugs of abuse on the dopamine system and to develop novel therapeutic strategies for these disorders.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-12-6-4-3-5-11(12)16-14(18)10-7-8-13(17)15-9-10/h3-6,10H,2,7-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVRVSXHLSHKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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